

A Technical Guide to the Mechanism of Action of PF-4800567 Hydrochloride

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Compound of Interest		
Compound Name:	PF-4800567 hydrochloride	
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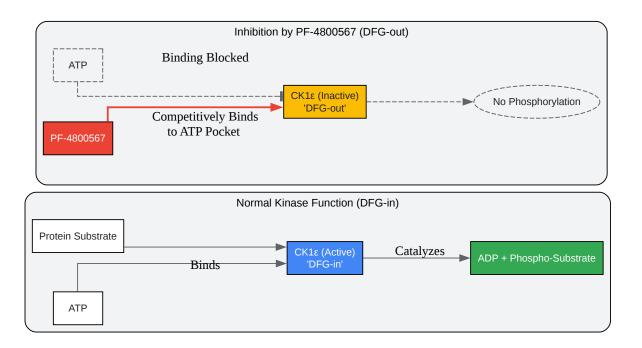
Abstract

PF-4800567 is a potent, selective, and ATP-competitive small molecule inhibitor of Casein Kinase 1 epsilon (CK1 ϵ), a crucial serine/threonine kinase involved in the regulation of the circadian clock and other cellular processes.[1][2][3][4] Developed by Pfizer, it serves as an invaluable chemical probe for dissecting the specific biological functions of CK1 ϵ , particularly in distinguishing its role from the closely related isoform, CK1 δ .[1][2] This technical guide provides a comprehensive overview of PF-4800567's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with the CK1 ϵ signaling pathway.

Core Mechanism of Action

PF-4800567 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of CK1ɛ.[1][2][5] X-ray crystallography studies have provided critical insight into its binding mode, revealing that PF-4800567 preferentially binds to the 'DFG-out' conformation of CK1ɛ.[2] [6] This conformation is an inactive state of the kinase, and the inhibitor's ability to stabilize this state is a key determinant of its potency and isoform selectivity.[2] The pyrazolopyrimidine core of the molecule establishes crucial hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors, while other moieties of the compound extend into hydrophobic pockets, enhancing binding affinity and selectivity.[2][7]





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Caption: Competitive inhibition of CK1s by PF-4800567.

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of PF-4800567 have been rigorously quantified through in vitro biochemical assays and cell-based functional assays. The data consistently demonstrates a high potency for CK1 ϵ and significant selectivity over the related CK1 δ isoform.

Table 1: In Vitro Inhibitory Activity of PF-4800567

Target Kinase	IC50 (nM)	Selectivity (over CK1δ)
CK1ε	32[1][4][8][9][10][11][12] [13][14]	~22-fold[1][8]



| CK1δ | 711[1][9][10][15] | - |

Table 2: Cellular Inhibitory Activity of PF-4800567

Target Kinase	IC50 (μM)
CK1ε	2.65[1][5][9][14]

| CK1δ | 20.38[1][9][14] |

Table 3: Kinase Selectivity Profile of PF-4800567 A kinase panel screening assessed the selectivity of PF-4800567 at a concentration of 1 μ M against 50 other kinases.[1][15]

Kinase	% Inhibition at 1 μM
Epidermal Growth Factor Receptor (EGFR)	Significant[1][15]

| Other 49 kinases | Minimal to none[1] |

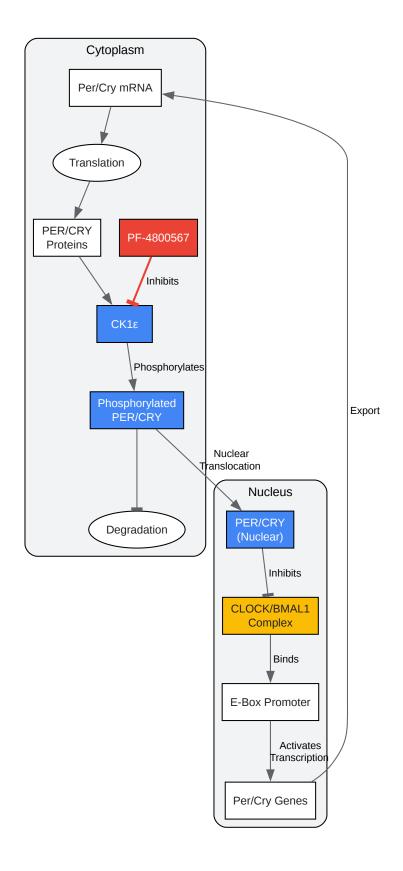
Role in the Circadian Clock Signaling Pathway

CK1ɛ is a key regulator of the mammalian circadian clock, a negative feedback loop that governs daily physiological and behavioral rhythms.[1][4] Within this loop, the transcription factors CLOCK and BMAL1 drive the expression of Period (PER) and Cryptochrome (CRY) genes.[1] The resulting PER and CRY proteins dimerize in the cytoplasm, are phosphorylated by kinases including CK1ɛ, and then translocate to the nucleus to inhibit their own transcription. [1][15]

CK1ε-mediated phosphorylation is a critical step that marks PER proteins for subsequent degradation, thereby controlling the timing of their nuclear entry and the overall period of the clock.[4][11][13] By inhibiting CK1ε, PF-4800567 prevents the phosphorylation of PER proteins. [11][13] This leads to their stabilization, accumulation, and altered nuclear translocation, which can modulate the circadian period.[11][15] However, studies have shown that selective inhibition of CK1ε with PF-4800567 has a minimal effect on the circadian period, in contrast to



dual CK1 δ / ϵ inhibitors, suggesting that CK1 δ is the predominant isoform governing the speed of the clock.[4][8]





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Caption: PF-4800567 action within the circadian feedback loop.

Key Experimental Protocols

The characterization of PF-4800567 relies on specific biochemical and cell-based assays. The methodologies for key experiments are detailed below.

In Vitro Kinase Assay (for IC50 Determination)

This assay quantifies the direct inhibitory effect of PF-4800567 on purified kinase enzymes.

- Objective: To determine the concentration of PF-4800567 required to inhibit 50% of CK1ε and CK1δ activity.[1]
- · Materials:
 - Purified, recombinant human CK1ε and CK1δ enzymes.[1]
 - Specific peptide substrate (e.g., α-casein).[16]
 - ATP (at Km concentration for each enzyme).[1]
 - PF-4800567 serially diluted in DMSO.[1]
 - Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]
 - Luminescent ATP detection reagent (e.g., Kinase-Glo®).[1]
 - 384-well plates.[1]
- Procedure:
 - Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.
 - Add PF-4800567 at various concentrations or DMSO as a vehicle control.[1]
 - Incubate for 10-15 minutes at room temperature to allow for compound binding.[1]



- Initiate the kinase reaction by adding ATP.[1]
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.[1]
- Terminate the reaction and measure the amount of remaining ATP using a luminescent plate reader. The light output is inversely correlated with kinase activity.[15]
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]

PER Protein Nuclear Localization Assay (Cell-Based)

This assay assesses the ability of PF-4800567 to inhibit CK1ɛ activity in a cellular context by monitoring the subcellular localization of a key substrate.[2]

- Objective: To measure the inhibition of CK1ε-mediated nuclear translocation of PER3 protein in intact cells.[15]
- Materials:
 - COS-7 or HEK293 cells.[2]
 - Expression plasmids: pEGFP-PER3 and a plasmid for human CK1ɛ.[2]
 - Transfection reagent.[2]
 - Complete growth medium (e.g., DMEM with 10% FBS).[2]
 - PF-4800567 serially diluted in DMSO.[2]
 - Nuclear counterstain (e.g., DAPI or Hoechst 33342).[2][16]
 - High-content imaging system or fluorescence microscope.[2]
- Procedure:
 - Seed cells onto glass-bottom plates suitable for microscopy.[2]

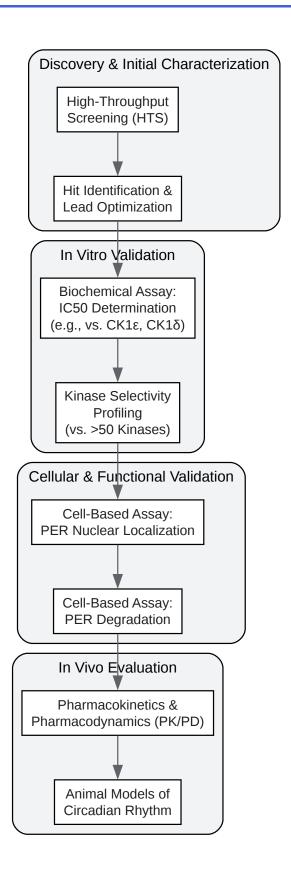
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- Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids.
 Overexpression of CK1ε promotes the nuclear localization of PER3.[2][15]
- 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PF-4800567 or a vehicle control (DMSO).[2]
- Incubate for a defined period (e.g., 6 hours).[16]
- Fix the cells (e.g., with 4% paraformaldehyde), permeabilize, and stain the nuclei with a counterstain.[16]
- Acquire images using fluorescence microscopy.
- Quantify the results by measuring the fluorescence intensity ratio between the nucleus and the cytoplasm. A decrease in this ratio indicates inhibition of CK1ε-mediated nuclear translocation.[2]





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Caption: General workflow for the characterization of a selective kinase inhibitor.



Conclusion

PF-4800567 hydrochloride is a well-characterized and highly selective inhibitor of CK1 ϵ .[1] Its mechanism as an ATP-competitive inhibitor that stabilizes the inactive 'DFG-out' kinase conformation is well-established.[2] With a clear quantitative profile demonstrating high in vitro potency and over 20-fold selectivity for CK1 ϵ against CK1 δ , it remains an indispensable tool for researchers.[9][10] The detailed protocols provided herein serve as a guide for its application in studying the nuanced roles of CK1 ϵ in circadian biology and other signaling pathways.

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